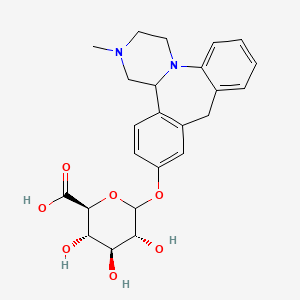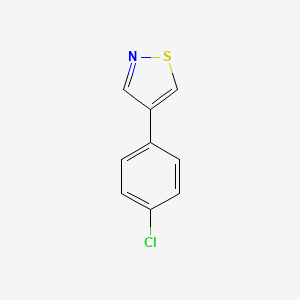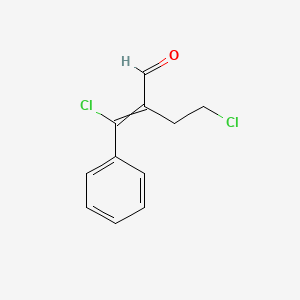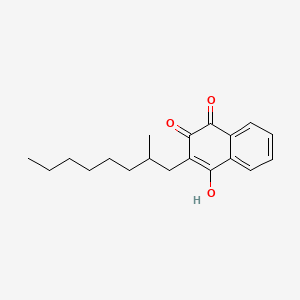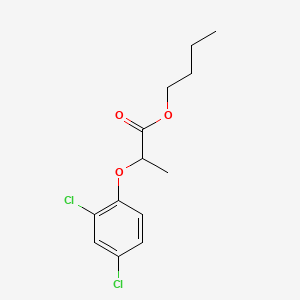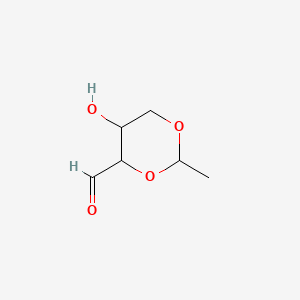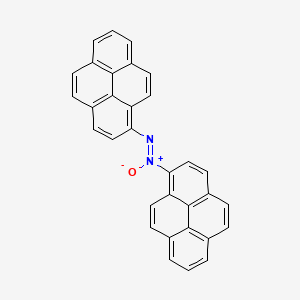
Titanium, bis(octadecanoato-kappaO)bis(2-propanolato)-, (T-4)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-(Propan-2-olato)bis(stearato-o)titanium: is a titanium-based organometallic compound It is characterized by the presence of two propan-2-olato groups and two stearato groups coordinated to a central titanium atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis-(Propan-2-olato)bis(stearato-o)titanium typically involves the reaction of titanium tetrachloride with isopropanol and stearic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
TiCl4+2C3H7OH+2C18H36O2→Ti(OCH(CH3)2)2(OOCC17H35)2+4HCl
Industrial Production Methods: In an industrial setting, the production of bis-(Propan-2-olato)bis(stearato-o)titanium involves large-scale reactors where titanium tetrachloride is reacted with isopropanol and stearic acid under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions: Bis-(Propan-2-olato)bis(stearato-o)titanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other by-products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state titanium compounds.
Substitution: The propan-2-olato and stearato groups can be substituted with other ligands, leading to the formation of new titanium complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange reactions can be carried out using various organic ligands under inert atmosphere conditions.
Major Products Formed:
Oxidation: Titanium dioxide (TiO₂)
Reduction: Lower oxidation state titanium compounds
Substitution: New titanium complexes with different ligands
Scientific Research Applications
Chemistry: Bis-(Propan-2-olato)bis(stearato-o)titanium is used as a catalyst in various organic reactions, including polymerization and oxidation reactions. Its unique structure allows it to facilitate these reactions efficiently.
Biology: In biological research, this compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: The compound is being investigated for its potential use in medical imaging and as a therapeutic agent in cancer treatment due to its ability to target specific cells.
Industry: In the industrial sector, bis-(Propan-2-olato)bis(stearato-o)titanium is used in the production of high-performance materials, including coatings and composites. Its catalytic properties are also utilized in the manufacturing of various chemicals.
Mechanism of Action
The mechanism of action of bis-(Propan-2-olato)bis(stearato-o)titanium involves its ability to coordinate with various substrates through its titanium center. The propan-2-olato and stearato groups provide stability to the compound, allowing it to interact with different molecules effectively. The titanium center acts as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from substrates.
Comparison with Similar Compounds
Titanium isopropoxide: Similar in structure but lacks the stearato groups.
Titanium stearate: Contains stearato groups but lacks the propan-2-olato groups.
Titanium tetraisopropoxide: Contains four isopropoxide groups instead of a combination of propan-2-olato and stearato groups.
Uniqueness: Bis-(Propan-2-olato)bis(stearato-o)titanium is unique due to its combination of propan-2-olato and stearato groups, which provide a balance of stability and reactivity. This unique structure allows it to be used in a wide range of applications, from catalysis to material science.
Properties
CAS No. |
32670-03-4 |
|---|---|
Molecular Formula |
C42H88O6Ti |
Molecular Weight |
737.0 g/mol |
IUPAC Name |
octadecanoic acid;propan-2-ol;titanium |
InChI |
InChI=1S/2C18H36O2.2C3H8O.Ti/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2*1-3(2)4;/h2*2-17H2,1H3,(H,19,20);2*3-4H,1-2H3; |
InChI Key |
WCUKARYCVOMDFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.CC(C)O.CC(C)O.[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


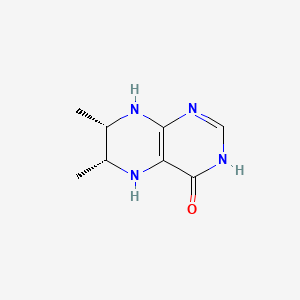
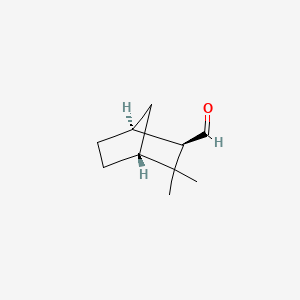
![2,3-Bis{[tert-butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde](/img/structure/B13749769.png)
